2-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)acetic acid
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Overview
Description
2-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)acetic acid is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)acetic acid typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2-bromo-1-(thiazol-2-yl)ethanone with thiourea, followed by the addition of acetic acid . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
2-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)acetic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to the inhibition of their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)acetic acid is unique due to its specific structure and the presence of both thiazole and acetic acid functionalities. This combination allows it to exhibit a wide range of biological activities and makes it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C7H8N2O3S2 |
---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylacetic acid |
InChI |
InChI=1S/C7H8N2O3S2/c10-5(3-13-4-6(11)12)9-7-8-1-2-14-7/h1-2H,3-4H2,(H,11,12)(H,8,9,10) |
InChI Key |
KCXFMHUIYZLAKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CSCC(=O)O |
Origin of Product |
United States |
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